molecular formula C21H23N3 B10879095 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10879095
M. Wt: 317.4 g/mol
InChI Key: QGYFZZMPTKVOPV-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with naphthalen-1-ylmethyl and pyridin-3-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of naphthalen-1-ylmethyl chloride with 4-(pyridin-3-ylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthalen-1-ylmethyl ketones or pyridin-3-ylmethyl ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Naphthalen-1-ylmethyl ketones or pyridin-3-ylmethyl ketones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)piperazine: Lacks the pyridin-3-ylmethyl group, potentially altering its chemical and biological properties.

    4-(Pyridin-3-ylmethyl)piperazine: Lacks the naphthalen-1-ylmethyl group, which may affect its binding affinity and specificity in biological systems.

Uniqueness

1-(Naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both naphthalen-1-ylmethyl and pyridin-3-ylmethyl groups, which can confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C21H23N3/c1-2-9-21-19(6-1)7-3-8-20(21)17-24-13-11-23(12-14-24)16-18-5-4-10-22-15-18/h1-10,15H,11-14,16-17H2

InChI Key

QGYFZZMPTKVOPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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